

Azelnidipine: A Comprehensive Analysis of its Pharmacokinetics and Metabolism

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker renowned for its gradual onset and long-lasting antihypertensive effects, which helps in mitigating reflex tachycardia, a common side effect associated with this class of drugs.[1][2] This technical guide provides a detailed examination of the pharmacokinetic and metabolic profile of **Azelnidipine**, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Azelnidipine's therapeutic efficacy is rooted in its selective inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3] Beyond its primary mechanism, it has also been noted for its potential antioxidative properties and its ability to improve endothelial function.[3][4] This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacokinetics

Azelnidipine exhibits a pharmacokinetic profile characterized by rapid, dose-dependent absorption and a long elimination half-life, which supports once-daily dosing.[5][6]



Absorption

Following oral administration, **Azelnidipine** is readily absorbed.[5] However, like many calcium channel blockers, it undergoes extensive first-pass metabolism in the liver, which can influence its overall bioavailability.[5][7] Studies in healthy Chinese volunteers have demonstrated a time to peak plasma concentration (Tmax) ranging from 2.6 to 4.0 hours after a single oral dose of 8–16 mg.[5]

Distribution

Azelnidipine is highly lipophilic, contributing to its strong affinity for vascular smooth muscle cell membranes.[5][7][8] This characteristic is believed to contribute to its sustained antihypertensive effect.[5] The drug is extensively bound to human plasma proteins, with a binding rate of approximately 90-91%.[7] A study in a Chinese population reported a volume of distribution of 1749 ± 964 L.[7][8]

Metabolism

The primary site of **Azelnidipine** metabolism is the liver, where it is extensively metabolized by the cytochrome P450 (CYP) 3A4 enzyme system.[5][7][8] A key feature of **Azelnidipine** is that it does not have any active metabolites, meaning its therapeutic effect is attributed solely to the parent drug.[5][7][8] The main metabolites identified are M-1 (aromatized form) and M-2 (hydroxylated form).[9] Other reported metabolites include N-dephenylated **Azelnidipine** (DPH), deaminated **Azelnidipine** (A.L.), and N-debenzylated **Azelnidipine** (DBZ).[8]

Due to its reliance on CYP3A4 for metabolism, there is a potential for drug-drug interactions. Co-administration with strong CYP3A4 inhibitors, such as itraconazole, has been shown to significantly increase the plasma concentration of **Azelnidipine**.[5]

Excretion

Azelnidipine and its metabolites are eliminated from the body through both renal and fecal routes. Following a single oral dose of 4 mg of radiolabeled **Azelnidipine** in humans, approximately 26% of the total radioactivity was recovered in the urine and 63% in the feces over a seven-day period.[5][7] Biliary excretion also plays a role in the elimination of **Azelnidipine** metabolites.[10]



Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **Azelnidipine** from various studies.

Table 1: Single-Dose Pharmacokinetics of **Azelnidipine** in Healthy Chinese Volunteers[5]

Dose (mg)	Cmax (ng/mL)	Tmax (h)	AUC0-96 (ng·h/mL)	t1/2β (h)
8–16	1.66–23.06	2.6–4.0	17.9–429	16.0–28.0

Table 2: Steady-State Pharmacokinetics of **Azelnidipine** (8 mg/day) in Healthy Chinese Volunteers[5]

Parameter	Value
Cmax (ng/mL)	2.63–6.62
Tmax (h)	2.8–3.5
AUC0-96 (ng·h/mL)	43.8–113.0
t1/2β (h)	25.2–32.5

Table 3: Pharmacokinetic Parameters of **Azelnidipine** in Hypertensive Patients (16 mg/day for 6 weeks)[11]

Parameter	Value
Cmax (ng/mL)	48.3
Tmax (h)	4.14 ± 1.46
AUC0-24 (ng·h/mL)	426 ± 151
Half-life (h)	8.68 ± 1.33
Apparent Total Body Clearance (mL/h)	42,200 ± 15,400



Experimental Protocols Quantification of Azelnidipine in Human Plasma by LC-MS/MS

A common and robust method for the quantification of **Azelnidipine** in human plasma involves high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[12][13]

1. Sample Preparation:

- Protein Precipitation: A frequent method for plasma sample preparation. Azelnidipine and an internal standard (e.g., telmisartan or nicardipine) are extracted from a plasma sample (typically 1 mL) by protein precipitation with an organic solvent like acetonitrile or methanol. [12][13]
- Liquid-Liquid Extraction: An alternative method involves adjusting the plasma sample to a
 basic pH with a solution like 0.1 M sodium hydroxide, followed by extraction with an organic
 solvent mixture such as cyclohexane-diethyl ether (1:1, v/v) or ethyl acetate and hexane
 (1:1, v/v).[9][13]

2. Chromatographic Separation:

- Column: A C18 reversed-phase column is typically used for separation.[9][12][13]
- Mobile Phase: The mobile phase often consists of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium formate or ammonium acetate solution with formic acid).[12][13] Isocratic elution is commonly employed.[9]

3. Mass Spectrometric Detection:

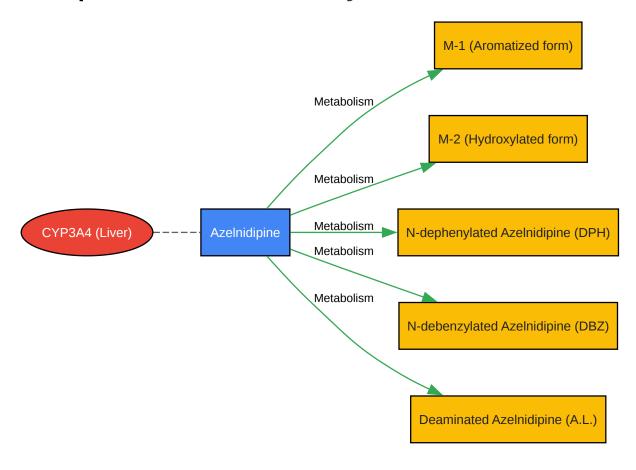
- Ionization: Electrospray ionization (ESI) in the positive ion mode is used to ionize the analytes.[9][12][13]
- Detection Mode: Detection is performed using multiple reaction monitoring (MRM) mode,
 which provides high selectivity and sensitivity.[12]
- Ion Transitions: Specific precursor-to-product ion transitions are monitored for **Azelnidipine** and the internal standard. For **Azelnidipine**, a common transition is m/z 583.3 → 167.2.[12]



The main aromatized metabolite (M-1) can be monitored using the transition m/z 581.3 \rightarrow 167.2.[12]

Visualizations

Azelnidipine Metabolic Pathway

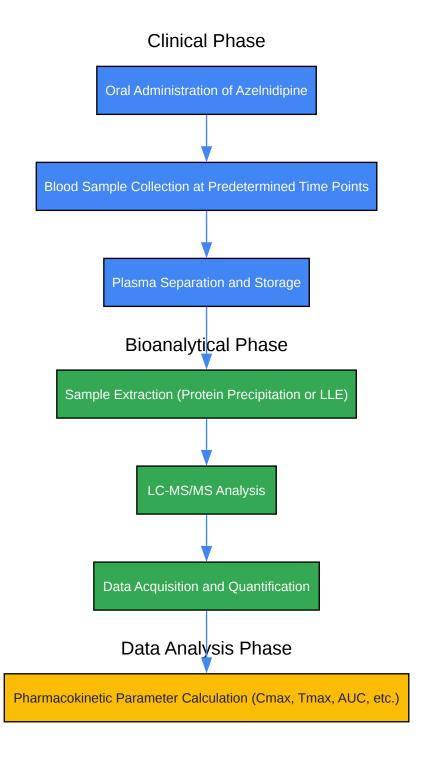


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Caption: Metabolic pathways of **Azelnidipine**, primarily mediated by CYP3A4.

Experimental Workflow for Azelnidipine Pharmacokinetic Analysis



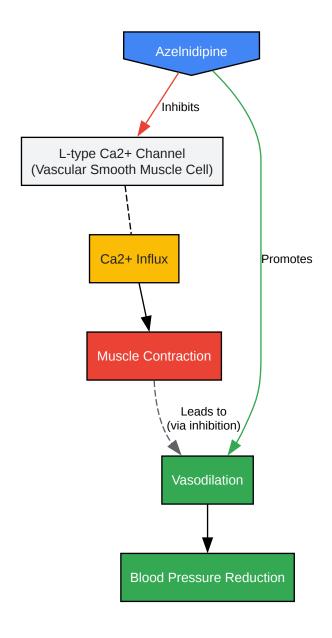


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Caption: A typical experimental workflow for a pharmacokinetic study of **Azelnidipine**.

Azelnidipine Mechanism of Action Signaling Pathway





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Caption: Simplified signaling pathway for **Azelnidipine**'s mechanism of action.

Conclusion

Azelnidipine possesses a favorable pharmacokinetic profile for the management of hypertension, characterized by a gradual onset of action and a long duration of effect that allows for once-daily administration. Its metabolism is predominantly mediated by CYP3A4, without the formation of active metabolites, which simplifies its pharmacodynamic interpretation. A thorough understanding of its ADME properties, potential for drug interactions, and the analytical methods for its quantification is crucial for its effective and safe use in clinical



practice and for guiding future research and development efforts in the field of cardiovascular therapeutics.

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